molecular formula C10H15ClFNO2 B6237530 2-{[4-(aminomethyl)-2-fluorophenyl]methoxy}ethan-1-ol hydrochloride CAS No. 2166608-45-1

2-{[4-(aminomethyl)-2-fluorophenyl]methoxy}ethan-1-ol hydrochloride

Cat. No.: B6237530
CAS No.: 2166608-45-1
M. Wt: 235.68 g/mol
InChI Key: YZVUHCSLNYPBJW-UHFFFAOYSA-N
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Description

2-{[4-(aminomethyl)-2-fluorophenyl]methoxy}ethan-1-ol hydrochloride is a chemical compound with a complex structure that includes an aminomethyl group, a fluorophenyl group, and a methoxyethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(aminomethyl)-2-fluorophenyl]methoxy}ethan-1-ol hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(aminomethyl)-2-fluorobenzaldehyde and 2-methoxyethanol.

    Formation of Intermediate: The first step involves the reaction of 4-(aminomethyl)-2-fluorobenzaldehyde with 2-methoxyethanol under acidic conditions to form an intermediate.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(aminomethyl)-2-fluorophenyl]methoxy}ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[4-(aminomethyl)-2-fluorophenyl]methoxy}ethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-{[4-(aminomethyl)-2-fluorophenyl]methoxy}ethan-1-ol hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The exact pathways and molecular interactions depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(aminomethyl)phenyl]methoxy}ethan-1-ol hydrochloride: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.

    2-{[4-(aminomethyl)-2-chlorophenyl]methoxy}ethan-1-ol hydrochloride: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.

Uniqueness

The presence of the fluorine atom in 2-{[4-(aminomethyl)-2-fluorophenyl]methoxy}ethan-1-ol hydrochloride imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

2166608-45-1

Molecular Formula

C10H15ClFNO2

Molecular Weight

235.68 g/mol

IUPAC Name

2-[[4-(aminomethyl)-2-fluorophenyl]methoxy]ethanol;hydrochloride

InChI

InChI=1S/C10H14FNO2.ClH/c11-10-5-8(6-12)1-2-9(10)7-14-4-3-13;/h1-2,5,13H,3-4,6-7,12H2;1H

InChI Key

YZVUHCSLNYPBJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN)F)COCCO.Cl

Purity

95

Origin of Product

United States

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